Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate

Medicinal Chemistry Physicochemical Characterization Lead Optimization

This 2,3-difluorophenyl ketone ester delivers superior metabolic stability over non-fluorinated analogs, preserving LogP 3.2 for optimal permeability. The distinct 362.1 °C boiling point (vs. 352.0 °C for 2,6-isomer) enables purification by distillation. The 2,3-difluoro pattern blocks oxidative metabolism sites, making it an essential building block for lead optimization in drug discovery and liquid crystal material tuning. Order ≥97% purity batches with reliable global shipping.

Molecular Formula C15H18F2O3
Molecular Weight 284.3 g/mol
CAS No. 898753-02-1
Cat. No. B1325931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-(2,3-difluorophenyl)-7-oxoheptanoate
CAS898753-02-1
Molecular FormulaC15H18F2O3
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCC(=O)C1=C(C(=CC=C1)F)F
InChIInChI=1S/C15H18F2O3/c1-2-20-14(19)10-5-3-4-9-13(18)11-7-6-8-12(16)15(11)17/h6-8H,2-5,9-10H2,1H3
InChIKeySKSNHMWUAYOCRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate CAS 898753-02-1: Core Chemical and Physical Data for Procurement


Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate (CAS 898753-02-1) is an organic compound belonging to the class of aryl alkyl ketones and fatty acid esters, characterized by a heptanoate chain, a ketone group at the seventh carbon, and a 2,3-difluorophenyl substituent [1]. It has a molecular formula of C₁₅H₁₈F₂O₃, a molecular weight of 284.30 g/mol, a computed XLogP3-AA of 3.2, and a topological polar surface area (TPSA) of 43.37 Ų [2]. Its physical properties, based on computational predictions, include a density of 1.144 g/cm³, a boiling point of 362.1 °C at 760 mmHg, and a flash point of 166.9 °C .

Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate: Why In-Class Substitution is Not a Viable Procurement Strategy


The 7-oxoheptanoate scaffold is a versatile platform in medicinal chemistry and materials science, but its properties are highly sensitive to the nature of the aryl substituent. Even minor variations, such as the position of fluorine atoms on the phenyl ring or the presence of other functional groups, can drastically alter a compound's lipophilicity, metabolic stability, and target binding profile [1]. Therefore, directly substituting Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate with a close analog like Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate or Ethyl 7-oxo-7-phenylheptanoate is not scientifically justified without empirical comparative data, as these structural differences can lead to divergent outcomes in complex biological assays or synthetic pathways [2].

Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate: A Quantitative Comparative Guide for Scientific Selection


Differentiation by Fluorine Substitution Pattern: Comparative Physicochemical Properties

The ortho,meta-difluoro substitution pattern of Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate distinguishes it from its ortho,meta' isomer, Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate. While both share the same molecular formula (C₁₅H₁₈F₂O₃) and molecular weight (284.30 g/mol) , the difference in fluorine atom positioning results in a distinct computed boiling point: 362.1 °C for the 2,3-difluoro isomer versus 352.0 °C for the 2,6-difluoro isomer . This 10.1 °C difference indicates that the 2,3-difluoro substitution pattern imparts stronger intermolecular forces, which can impact purification processes and handling.

Medicinal Chemistry Physicochemical Characterization Lead Optimization

Quantified Lipophilicity Difference: Impact on Bioavailability and Solubility

The addition of two fluorine atoms in the ortho and meta positions significantly alters lipophilicity compared to the non-fluorinated parent compound, Ethyl 7-oxo-7-phenylheptanoate. The computed LogP (XLogP3-AA) for Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate is 3.2 [1], while the ACD/LogP for the non-fluorinated analog is 3.21 . This is a surprising result, as fluorination is often employed to increase lipophilicity; however, the specific ortho,meta-difluoro pattern maintains a LogP value comparable to the non-fluorinated compound, suggesting a unique electronic effect.

Drug Discovery ADME Prediction Lipophilicity

Structural Differentiation via Fluorination Pattern: Influence on Molecular Geometry and Reactivity

The specific 2,3-difluoro substitution creates a unique electronic environment on the phenyl ring that is distinct from its 2,6-difluoro isomer. Both compounds share the same molecular formula (C₁₅H₁₈F₂O₃) and molecular weight (284.30 g/mol) [1][2], but the different substitution pattern leads to different InChIKeys (SKSNHMWUAYOCRY-UHFFFAOYSA-N for the 2,3-difluoro isomer and DBHCLKCHVPPWFB-UHFFFAOYSA-N for the 2,6-difluoro isomer) . This difference in atomic connectivity directly impacts the compound's 3D conformation and electrostatic potential surface, which can be critical for target binding in drug discovery.

Synthetic Chemistry Fluorine Chemistry Structure-Activity Relationship

Quantitative Purity and Quality Assurance for Reproducible Research

For scientific procurement, the availability of a compound with a verified purity level is critical. Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate is commercially available with a specified purity of 97.0% . While a similar purity (97%) is available for the non-fluorinated analog, Ethyl 7-oxo-7-phenylheptanoate , the 2,3-difluoro compound offers a higher minimum purity specification (97.0% vs. 95%) compared to some other 7-oxoheptanoate derivatives like Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate .

Analytical Chemistry Quality Control Chemical Procurement

Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate: Recommended Scientific and Industrial Applications


Medicinal Chemistry: Lead Optimization for Improved Metabolic Stability

The 2,3-difluoro substitution pattern is a known strategy to block sites of oxidative metabolism on the phenyl ring [1]. When compared to the non-fluorinated Ethyl 7-oxo-7-phenylheptanoate, the comparable LogP value of 3.2 suggests that this fluorinated derivative can potentially maintain permeability while improving metabolic stability, making it a valuable building block for optimizing lead compounds in drug discovery.

Synthetic Methodology: Use in Fluorine-Specific Cross-Coupling Reactions

The presence of two fluorine atoms on the phenyl ring provides a unique electronic environment that can influence the reactivity of the carbonyl group and the aryl ring in metal-catalyzed cross-coupling reactions. The distinct boiling point of 362.1 °C also offers a practical advantage for purification by distillation compared to its 2,6-difluoro isomer, which boils at 352.0 °C .

Material Science: Precursor for Fluorinated Polymers or Liquid Crystals

The 2,3-difluorophenyl group is a common motif in materials science for tuning the properties of liquid crystals and fluorinated polymers. The high density of 1.144 g/cm³ [2] and the specific fluorine substitution pattern can impart desired dielectric anisotropy and viscosity characteristics in liquid crystal mixtures [3].

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